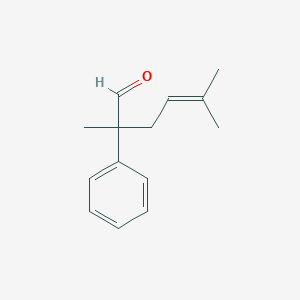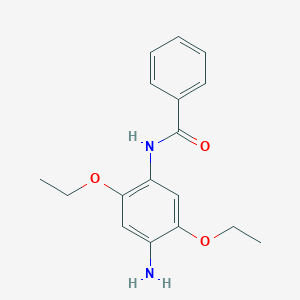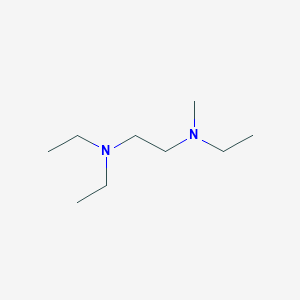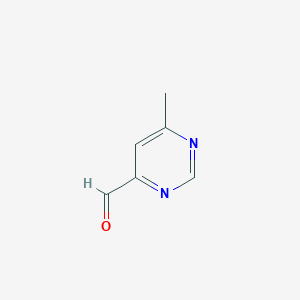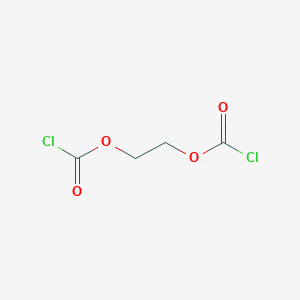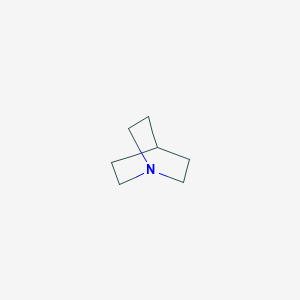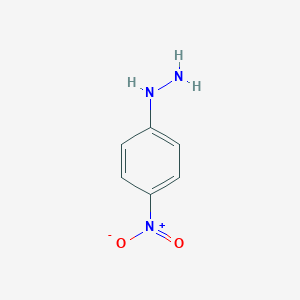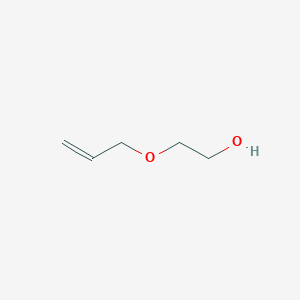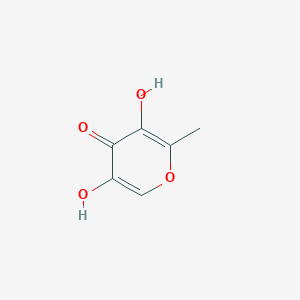
3-叔丁基甲苯
描述
Synthesis Analysis
The synthesis of 3-tert-Butyltoluene and related compounds involves various strategies, including catalytic processes and the use of intermediates like N-tert-butanesulfinyl imines and rac-[methylene(3-tert-butyl-1-indenyl)2]ZrCl2. These methods offer pathways to synthesize amines and polymers, indicating the broad utility of 3-tert-Butyltoluene derivatives in synthetic chemistry (Ellman, Owens, & Tang, 2002); (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).
Molecular Structure Analysis
The molecular structure of 3-tert-Butyltoluene is characterized by the presence of a tert-butyl group attached to a toluene moiety. This structure has been the basis for the development of various chemical reactions and the synthesis of complex molecules, showcasing its importance in organic chemistry and materials science.
Chemical Reactions and Properties
3-tert-Butyltoluene participates in various chemical reactions, including carbonyl reduction, radical cyclization, and oxidative coupling, demonstrating its versatility as a chemical reagent. For example, it has been used in the biosynthesis of key intermediates for pharmaceuticals and in the preparation of catalysts for polymerization processes (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018); (Xia, Zhang, Song, Niu, Liu, & Liang, 2013).
科学研究应用
电化学甲氧基化:3-叔丁基甲苯(TBT)在甲醇-H2SO4-H2O溶液中发生甲氧基化反应,特别是在硼掺杂金刚石电极上。这个过程与在石墨阳极上的过程有所不同,因为硼掺杂金刚石有利于二聚体产物的形成,这是由于其非催化性质,为电化学合成和有机化合物改性提供了潜在应用(Zollinger, Griesbach, Pütter, & Comninellis, 2004)。
相平衡研究:在化学工程中,通过甲基化甲苯制备的对叔丁基甲苯对于分离和纯化过程至关重要。研究提供了有价值的不同温度和压力下的汽液平衡数据,有助于设计高效的蒸馏系统进行分离(Kumari, Rane, Kumar, & Satyavathi, 2016)。
甲苯的催化烷基化:催化研究表明,La2O3改性的HY沸石催化剂可以显著提高对甲苯烷基化中对叔丁基甲苯的选择性,突出了在催化和化学合成中的应用(Chen, Dong, & Shi, 2010)。
烷基化动力学研究:对不同沸石催化剂上的甲苯烷基化动力学的研究,包括H-BEA沸石的研究,为了解反应机制和效率提供了见解,这对于优化工业化学过程至关重要(Wang, Song, Sun, & Wang, 2016)。
辐射诱导反应:研究探讨了对叔丁基甲苯与氘γ辐解产物的反应,导致去烷基化和异构化。这项研究对于理解辐射化学和在辐射合成中的潜在应用具有重要意义(Perez & Lilla, 1991)。
代谢研究:对大鼠和豚鼠中对叔丁基甲苯的代谢研究揭示了其生物转化的见解,为评估其在各种应用中的环境影响和安全性提供了宝贵数据(Walde & Scheline, 2009)。
安全和危害
作用机制
Target of Action
3-tert-Butyltoluene is a chemical compound with the molecular formula C11H16
Mode of Action
It is known that the compound can undergo reactions catalyzed by certain enzymes
Biochemical Pathways
It is known that the compound can participate in reactions catalyzed by certain enzymes . The downstream effects of these reactions on biochemical pathways require further investigation.
Action Environment
It is known that photocatalysis can induce mild oxidations in the absence of water by generating active neutral atomic o* species . This suggests that light exposure may influence the compound’s action.
属性
IUPAC Name |
1-tert-butyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAYWZZZOZUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148068 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyltoluene | |
CAS RN |
1075-38-3 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes zeolites effective catalysts for synthesizing 3-tert-butyltoluene?
A: Zeolites, specifically HY, Hβ, and HMCM-22, have demonstrated efficacy in catalyzing the alkylation of toluene with tert-butyl alcohol to produce 3-tert-butyltoluene. [, ] Their effectiveness stems from their unique acidic properties. [] The type and strength of acid sites within the zeolite framework significantly influence the reaction's conversion rate and selectivity towards the desired product. For instance, HMCM-22, possessing a high total acid site concentration and a specific ratio of Brønsted to Lewis acid sites, exhibits high activity for toluene conversion and favors the formation of the para-isomer (4-tert-butyltoluene). []
Q2: How does the reaction temperature affect the synthesis of 3-tert-butyltoluene?
A: Research indicates that temperature plays a crucial role in the selectivity of the alkylation reaction. [] While increasing the temperature can enhance the overall conversion of toluene, it can also impact the ratio of 3-tert-butyltoluene to its isomer, 4-tert-butyltoluene. Optimal temperatures need to be determined experimentally for each zeolite catalyst to maximize the yield of the desired isomer. []
Q3: Can the kinetics of 3-tert-butyltoluene synthesis be modeled?
A: Yes, kinetic studies using the H-BEA zeolite catalyst have shown that the reaction of toluene with tert-butyl alcohol to produce 3-tert-butyltoluene (alongside 4-tert-butyltoluene) can be effectively modeled. [] A simplified pseudo-first-order kinetic model has been successfully applied to describe the reaction, providing insights into the reaction mechanism and enabling predictions of reaction rates under different conditions. [] This information is valuable for optimizing the reaction process and reactor design for industrial-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


